molecular formula C16H16O2 B3193161 3-(4-(Benzyloxy)phenyl)propanal CAS No. 68486-77-1

3-(4-(Benzyloxy)phenyl)propanal

Cat. No.: B3193161
CAS No.: 68486-77-1
M. Wt: 240.3 g/mol
InChI Key: QHGQHHFBINKXLT-UHFFFAOYSA-N
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Description

“3-(4-(Benzyloxy)phenyl)propanal” is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, a novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C10H12O2 . Detailed properties such as melting point, boiling point, solubility, etc., might require experimental determination.

Scientific Research Applications

  • Synthesis of Related Compounds : The compound has been used in the synthesis of various derivatives with potential applications. For instance, Enders, Berg, and Jandeleit (2003) described its use in synthesizing (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone via a Horner‐Wadsworth‐Emmons Reaction, indicating its relevance in organic synthesis (Enders, Berg & Jandeleit, 2003).

  • Medicinal Properties and Molecular Docking Analysis : Xavier et al. (2022) conducted DFT and molecular docking analysis of a compound derived from benzyloxy phenyl, revealing its medicinal properties such as antiviral, antibacterial, anti-inflammatory, anticancer, and more (Xavier et al., 2022).

  • Electrochemical Applications : Kamiloğlu et al. (2018) explored the electrochemical and spectroelectrochemical properties of novel compounds derived from 3-(4-(Benzyloxy)phenyl)propanal, indicating potential applications in electrochemical technologies (Kamiloğlu et al., 2018).

  • Antibacterial Activity : Hawaiz and Samad (2012) synthesized new azo-pyrazoline derivatives from this compound, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Hawaiz & Samad, 2012).

  • Corrosion and Photocrosslinking Applications : Ramkumar et al. (2015) investigated chalcone based materials derived from benzyloxy phenyl for corrosion inhibition and photocrosslinking applications, demonstrating its utility in materials science (Ramkumar et al., 2015).

  • Non-linear Optical Properties : Singh et al. (2012) studied the non-linear optical properties of chalcones derived from this compound, highlighting its potential in optical applications (Singh et al., 2012).

Safety and Hazards

Based on the safety data sheet of a similar compound, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-12H,4,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGQHHFBINKXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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